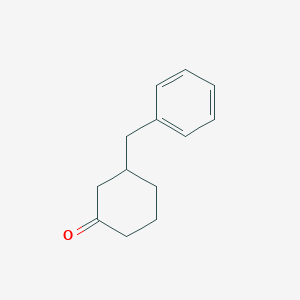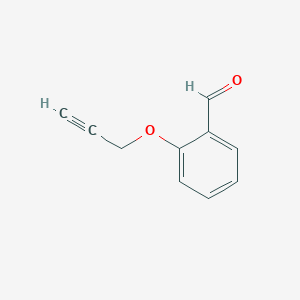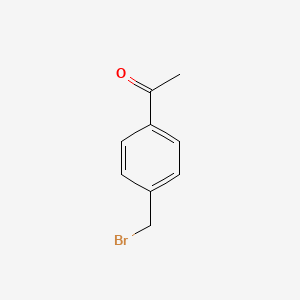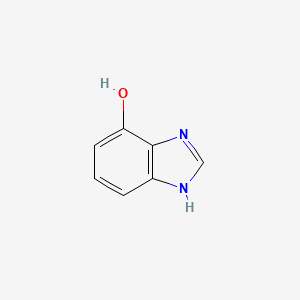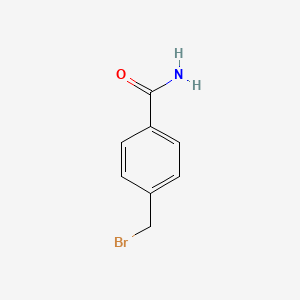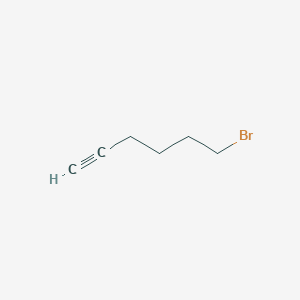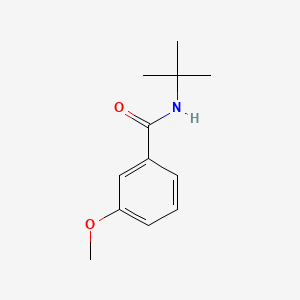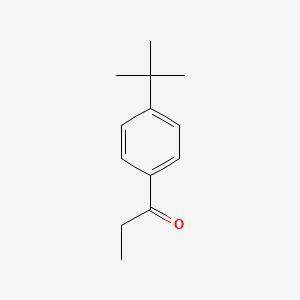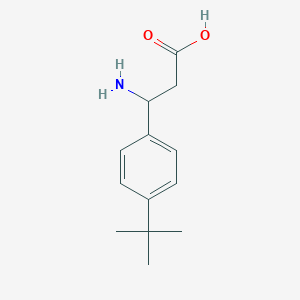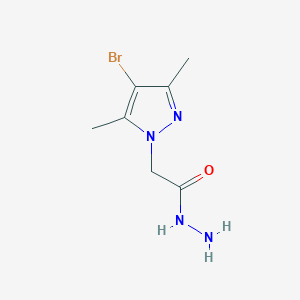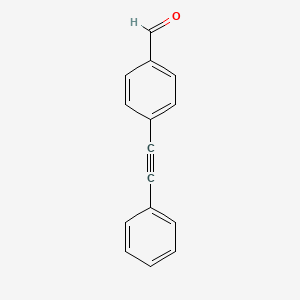
4-(Phenylethynyl)benzaldehyde
概述
描述
4-(Phenylethynyl)benzaldehyde is an organic compound with the molecular formula C15H10O. It consists of a benzaldehyde group substituted with a phenylethynyl group at the para position. This compound is known for its unique structural features, which include both an aldehyde and an alkyne functional group. These features make it a valuable intermediate in organic synthesis and various scientific research applications .
准备方法
Synthetic Routes and Reaction Conditions
4-(Phenylethynyl)benzaldehyde can be synthesized through several methods. One common synthetic route involves the Sonogashira coupling reaction. In this method, 4-iodobenzaldehyde reacts with phenylacetylene in the presence of a palladium catalyst (Pd(PPh3)2Cl2) and copper(I) iodide (CuI) in a solvent like tetrahydrofuran (THF) under an inert atmosphere . The reaction is typically carried out at room temperature with triethylamine (Et3N) as a base.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a fundamental approach. Industrial-scale synthesis would likely involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and efficiency.
化学反应分析
Types of Reactions
4-(Phenylethynyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenylethynyl group can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with electrophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in anhydrous ether.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Oxidation: 4-(Phenylethynyl)benzoic acid.
Reduction: 4-(Phenylethynyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
4-(Phenylethynyl)benzaldehyde has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Derivatives of this compound are used in the development of new materials with specific properties, such as photoluminescence or electrical conductivity.
Medicinal Chemistry: Some studies have investigated the potential biological activities of its derivatives, although more research is needed to understand their therapeutic effects and mechanisms of action.
作用机制
The mechanism of action of 4-(Phenylethynyl)benzaldehyde largely depends on its functional groups. The aldehyde group can participate in nucleophilic addition reactions, while the alkyne group can undergo cycloaddition reactions. These reactions enable the compound to act as an intermediate in the synthesis of various biologically active molecules. The specific molecular targets and pathways involved would depend on the context of its application in research or synthesis .
相似化合物的比较
Similar Compounds
4-(Phenylethynyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-(Phenylethynyl)benzyl alcohol: Similar structure but with a primary alcohol group instead of an aldehyde.
4-Iodobenzaldehyde: Precursor in the synthesis of 4-(Phenylethynyl)benzaldehyde.
Uniqueness
This compound is unique due to the presence of both an aldehyde and an alkyne group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and material science .
属性
IUPAC Name |
4-(2-phenylethynyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCFYQFCFHKYPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346142 | |
| Record name | 4-(Phenylethynyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57341-98-7 | |
| Record name | 4-(Phenylethynyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57341-98-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-(phenylethynyl)benzaldehyde unique compared to simple benzaldehydes in terms of reactivity?
A1: The research [] highlights that the presence of the phenylethynyl substituent in this compound significantly influences its reactivity compared to simple benzaldehydes. While the paper does not delve into specific reaction mechanisms, it emphasizes that this difference in reactivity is likely due to electronic effects imparted by the phenylethynyl group. The extended conjugation and electron-withdrawing nature of this substituent can alter the electron density at the aldehyde functionality, potentially impacting its susceptibility to nucleophilic attack and other transformations. This distinct reactivity profile opens up avenues for exploring novel synthetic applications and transformations specific to this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
